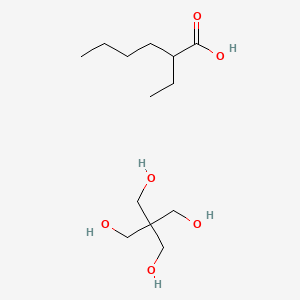
2-Ethylhexanoic acid--2,2-bis(hydroxymethyl)propane-1,3-diol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol (1/1) is a compound formed by the combination of 2-ethylhexanoic acid and 2,2-bis(hydroxymethyl)propane-1,3-diol. 2-Ethylhexanoic acid is a carboxylic acid widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
Métodos De Preparación
The synthesis of 2,2-bis(hydroxymethyl)propane-1,3-diol typically involves the condensation of formaldehyde and acetaldehyde in the presence of an alkaline catalyst at temperatures ranging from 40 to 70°C. The reaction mixture is then neutralized with acetic acid, and the excess formaldehyde is distilled off. The product is obtained by evaporating the mixture under vacuum, cooling, and filtering . Industrial production of 2-ethylhexanoic acid involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal, which is then hydrogenated to 2-ethylhexanal and oxidized to yield the carboxylic acid .
Análisis De Reacciones Químicas
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group in 2-ethylhexanoic acid can be oxidized to form corresponding aldehydes or ketones.
Reduction: The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can be reduced to form alcohols.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form esters or ethers. Common reagents used in these reactions include anhydrous ferrous sulfate for catalyzing the formation of diacetals from aldehydes and ketones. Major products formed from these reactions include esters, ethers, and diacetals.
Aplicaciones Científicas De Investigación
2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as a reactant in esterification and decarboxylative coupling reactions.
Biology: The compound’s derivatives are used in the synthesis of various biologically active molecules.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: The compound is used in the production of coatings, adhesives, and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol involves its ability to form complexes with metal cations, which can act as catalysts in polymerization and oxidation reactions . The hydroxyl groups in 2,2-bis(hydroxymethyl)propane-1,3-diol can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar compounds to 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol include:
Pentaerythritol: A polyol with four hydroxyl groups, used in the production of explosives, plastics, and paints.
Trimethylolpropane: Another polyol with three hydroxyl groups, used in the production of alkyd resins and coatings.
Neopentyl glycol: A diol used in the production of polyesters and plasticizers. The uniqueness of 2-Ethylhexanoic acid–2,2-bis(hydroxymethyl)propane-1,3-diol lies in its combination of a carboxylic acid and a polyol, providing a versatile substrate for various chemical reactions and applications.
Propiedades
Número CAS |
84286-75-9 |
|---|---|
Fórmula molecular |
C13H28O6 |
Peso molecular |
280.36 g/mol |
Nombre IUPAC |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.C5H12O4/c1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 |
Clave InChI |
HVHARNWCHRYVII-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O |
Números CAS relacionados |
70913-83-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Benzylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14418545.png)
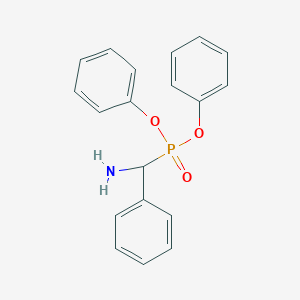

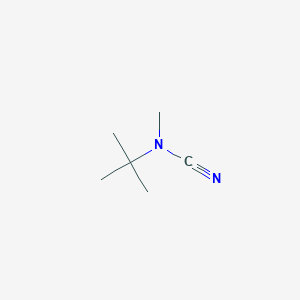

![2-(2H-[1,3]Dithiolo[4,5-d]pyridazin-2-ylidene)-2H-[1,3]dithiolo[4,5-d]pyridazine](/img/structure/B14418580.png)



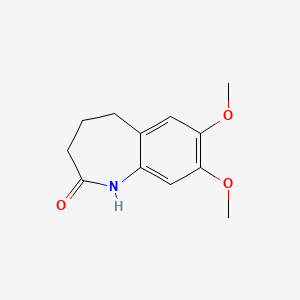
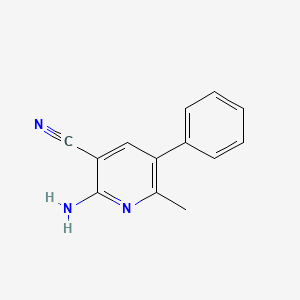
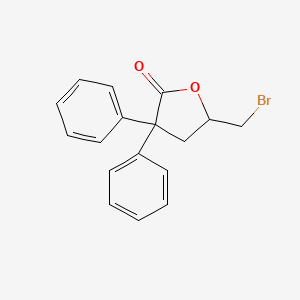
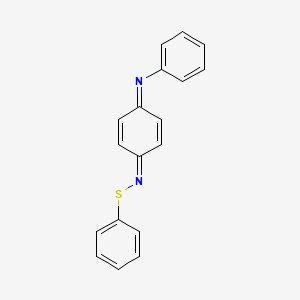
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-4-ylcyclohex-2-en-1-one](/img/structure/B14418631.png)
